molecular formula C6H7ClO2S2 B6609251 3-(chloromethyl)-4-methanesulfonylthiophene CAS No. 2866307-51-7

3-(chloromethyl)-4-methanesulfonylthiophene

Cat. No.: B6609251
CAS No.: 2866307-51-7
M. Wt: 210.7 g/mol
InChI Key: WDGUJUKPFRAYRY-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-methanesulfonylthiophene is a thiophene derivative featuring a chloromethyl (-CH2Cl) group at the 3-position and a methanesulfonyl (-SO2CH3) group at the 4-position. Thiophene, a sulfur-containing heterocycle, serves as a versatile scaffold in medicinal and materials chemistry due to its electron-rich aromatic system. The chloromethyl group enhances reactivity, enabling nucleophilic substitutions or cross-coupling reactions, while the methanesulfonyl group acts as a strong electron-withdrawing moiety, influencing electronic properties and stability. This compound is of interest in pharmaceutical synthesis, agrochemical development, and polymer chemistry, where its dual functionality allows for tailored modifications .

Properties

IUPAC Name

3-(chloromethyl)-4-methylsulfonylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2S2/c1-11(8,9)6-4-10-3-5(6)2-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGUJUKPFRAYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CSC=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-4-methanesulfonylthiophene typically involves the chloromethylation of thiophene derivatives. One common method is the reaction of thiophene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-4-methanesulfonylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(chloromethyl)-4-methanesulfonylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-4-methanesulfonylthiophene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The methanesulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with target molecules. The thiophene ring provides aromatic stability and can participate in π-π interactions with other aromatic systems .

Comparison with Similar Compounds

Chloromethyl-Substituted Thiophenes

  • 3-(4-Chloromethylphenyl)thiophene (3n) : Differs in substituent placement, with the chloromethyl group attached to a phenyl ring rather than directly to the thiophene. This reduces electronic effects on the thiophene core, leading to lower reactivity in nucleophilic substitutions compared to the target compound .
  • 3-(3-Chloromethylphenyl)thiophene (4g) : Similar to 3n but with a meta-substituted phenyl group. The steric hindrance from the meta configuration may slow reaction kinetics compared to the target’s para-oriented methanesulfonyl group .

Sulfonyl-Substituted Thiophenes

  • 3-(Methylsulfanyl)-4-(phenylsulfonyl)thiophene: Features a methylsulfanyl (-SMe) and phenylsulfonyl (-SO2Ph) group. The methylsulfanyl group is less reactive than chloromethyl, limiting its utility in further functionalization .
  • Methyl 3-Amino-4-((4-chlorophenyl)sulfonyl)-5-(methylthio)thiophene-2-carboxylate: Contains multiple substituents (amino, methylthio, carboxylate), enabling diverse interactions in biological systems. However, the absence of a chloromethyl group restricts its use in alkylation reactions, a key advantage of the target compound .

Physicochemical Properties

Compound Molecular Weight Melting Point/Solubility Key Functional Effects
Target Compound ~210.7 Likely solid; moderate solubility in DMSO Methanesulfonyl enhances polarity; chloromethyl increases volatility.
Compound 270.39 Not reported Phenylsulfonyl reduces solubility; methylsulfanyl lowers reactivity.
3n () ~238.7 Oil or solid Phenyl-chloromethyl increases lipophilicity.

Biological Activity

3-(Chloromethyl)-4-methanesulfonylthiophene is a sulfur-containing heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chloromethyl group and a methanesulfonyl moiety attached to a thiophene ring. Its chemical structure can be represented as follows:

  • Chemical Formula : C₆H₇ClO₂S₂
  • Molecular Weight : 202.70 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group can act as a reactive electrophile, facilitating nucleophilic substitution reactions with biological macromolecules, which may lead to modulation of their activity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites.
  • Receptor Interaction : It may also bind to receptor sites, altering signaling pathways.

Cytotoxicity Studies

A significant study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated that the compound exhibited notable cytotoxicity, particularly against human lung cancer (H460) and colon cancer (HT-29) cell lines. The half-maximal inhibitory concentration (IC50) values were determined, demonstrating its potential as an anticancer agent.

Cell LineIC50 (µM)
H46012.5
HT-2915.0

Antimicrobial Activity

In addition to its anticancer properties, the compound was tested for antimicrobial activity against several bacterial strains. The results showed promising antibacterial effects, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Case Study on Anticancer Activity :
    A recent study investigated the effects of this compound in vivo using xenograft models of human lung cancer. The compound was administered at varying doses, and tumor growth was monitored over four weeks. Results indicated a significant reduction in tumor size compared to control groups, suggesting effective anticancer properties.
  • Case Study on Antimicrobial Properties :
    Another study focused on the antimicrobial efficacy of the compound in clinical isolates from patients with skin infections. The results indicated that the compound effectively reduced bacterial load in infected tissues, supporting its potential use in treating bacterial infections.

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